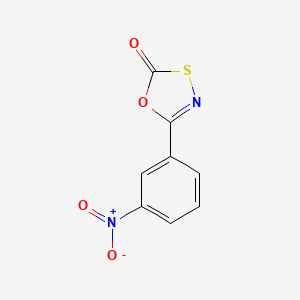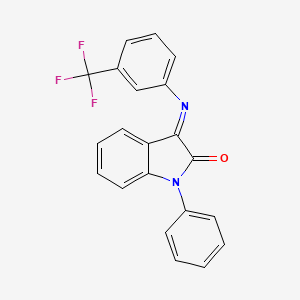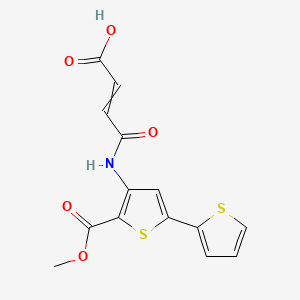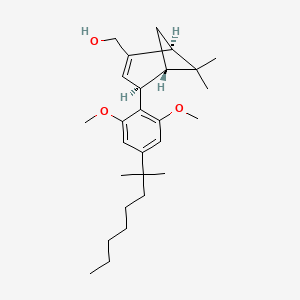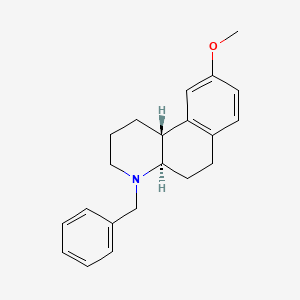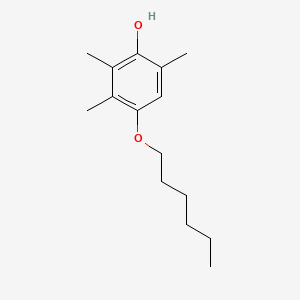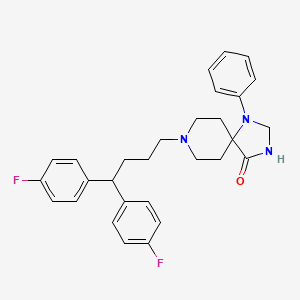
Fluspirilene
Übersicht
Beschreibung
Fluspirilene, also known by trade names such as Redeptin, Imap, and R6218, belongs to the class of typical antipsychotic drugs. It was discovered by Janssen Pharmaceutica in 1963 . Administered intramuscularly, this compound is primarily used for chronic schizophrenia.
Wissenschaftliche Forschungsanwendungen
In der Medizin::
Behandlung der Schizophrenie: Fluspirilene lindert effektiv die Symptome der Schizophrenie und bietet den Patienten Linderung.
Glioblastomforschung: Einige Studien untersuchen seine potenziellen therapeutischen Wirkungen gegen Glioblastom, eine Art von Hirntumor.
In der Industrie:: Industrielle Anwendungen von this compound werden nicht häufig berichtet, wahrscheinlich aufgrund seiner spezialisierten Verwendung als Antipsychotikum.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch folgende Mechanismen:
Dopamin-D2-Rezeptor-Antagonismus: Durch die Blockierung von Dopamin-D2-Rezeptoren trägt es zur Regulation der Neurotransmitteraktivität bei.
5-Hydroxytryptamin-Rezeptor-2A-Antagonismus: Es interagiert auch mit Serotoninrezeptoren, was zu seinen antipsychotischen Eigenschaften beiträgt.
Hemmung spannungsabhängiger Calciumkanäle: this compound wirkt als Calciumkanalblocker und beeinflusst die neuronale Erregbarkeit.
Wirkmechanismus
Target of Action
Fluspirilene primarily targets the Dopamine D2 receptor , the 5-hydroxytryptamine receptor 2A , and the Voltage-dependent calcium channel gamma-1 subunit . These targets play crucial roles in neurotransmission, affecting mood and behavior.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and blocks their activation, thereby inhibiting the neurotransmission of dopamine and serotonin. It also inhibits the Voltage-dependent calcium channel gamma-1 subunit .
Biochemical Pathways
Additionally, this compound has been identified as a potential inhibitor of the p53-MDM2 interaction, suggesting a role in the regulation of cell growth and apoptosis .
Pharmacokinetics
This compound is a long-acting injectable depot antipsychotic drug . It is known that the drug is administered intramuscularly .
Result of Action
The antagonistic action of this compound on dopamine and serotonin receptors can lead to a reduction in the symptoms of schizophrenia . Furthermore, its potential inhibitory action on the p53-MDM2 interaction could lead to the inhibition of tumor cell growth .
Biochemische Analyse
Biochemical Properties
Fluspirilene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to the dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A . Additionally, this compound inhibits the voltage-dependent calcium channel gamma-1 subunit . These interactions are crucial in modulating neurotransmitter activity, which is essential for its antipsychotic effects.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing dopamine D2 receptors and 5-hydroxytryptamine receptor 2A, this compound reduces the overactivity of these neurotransmitters, which is often observed in schizophrenia . This modulation helps in stabilizing mood and reducing psychotic symptoms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a dopamine D2 receptor antagonist, this compound inhibits the binding of dopamine to its receptor, thereby reducing dopaminergic activity . Similarly, by antagonizing the 5-hydroxytryptamine receptor 2A, it decreases serotonin activity . This compound also inhibits the voltage-dependent calcium channel gamma-1 subunit, which plays a role in excitation-contraction coupling in skeletal muscles . These combined actions contribute to its therapeutic effects in managing schizophrenia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is a long-acting injectable depot antipsychotic drug, which means it is released slowly into the body over an extended period . This slow release ensures a steady therapeutic effect, reducing the need for frequent dosing. Studies have shown that this compound does not differ significantly from other depot antipsychotics in terms of treatment efficacy, response, or tolerability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has been shown to inhibit the proliferation and invasion of glioma cells in a glioblastoma mouse model . These effects are associated with the inactivation of the signal transducer and activator of transcription 3 (STAT3) . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. The metabolism of this compound can be influenced by other compounds, such as Amobarbital and Amodiaquine, which can increase its metabolism or the risk of QTc prolongation . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential adverse effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. As a long-acting injectable depot antipsychotic, it is released slowly into the body, ensuring a steady therapeutic effect
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not extensively studied. Its interactions with dopamine D2 receptors, 5-hydroxytryptamine receptor 2A, and voltage-dependent calcium channels suggest that it may localize to specific subcellular compartments where these receptors and channels are present
Vorbereitungsmethoden
Synthesewege:: Die Synthese von Fluspirilene umfasst mehrere Schritte, beginnend mit leicht zugänglichen Vorstufen. Leider sind in der Literatur keine genauen Angaben zu den Synthesewegen verfügbar.
Industrielle Produktion:: this compound wird industriell hergestellt, das genaue Herstellungsverfahren ist jedoch geheim gehalten. Es wird in der Regel als Depot-Antipsychotikum in Form einer lang wirkenden Injektion formuliert.
Analyse Chemischer Reaktionen
Fluspirilene unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution aufgrund begrenzter Testdaten sind direkte Vergleiche mit anderen Antipsychotika schwierig
Vergleich Mit ähnlichen Verbindungen
Fluspirilene weist Ähnlichkeiten zu anderen Depot-Antipsychotika auf, wie z. B. Fluphenazin-Decanoat, Fluphenazin-Enanthat, Perphenazin-Onanthat und Pipotiazin-Undecylenat . seine einzigartigen Eigenschaften heben es innerhalb dieser Klasse hervor.
Eigenschaften
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYHHIBFXOOADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045152 | |
| Record name | Fluspirilene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluspirilene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.67e-03 g/L | |
| Record name | Fluspirilene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluspirilene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1841-19-6 | |
| Record name | Fluspirilene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluspirilene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluspirilene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluspirilene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluspirilene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUSPIRILENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5QA4GLR9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluspirilene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5-190 | |
| Record name | Fluspirilene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fluspirilene?
A1: this compound primarily acts as a dopamine D2 receptor antagonist. [, , ] This means it blocks the action of dopamine at these receptors, which are involved in various brain functions, including mood, movement, and reward pathways.
Q2: Does this compound interact with other targets besides dopamine receptors?
A2: Yes, research suggests that this compound also exhibits calcium channel-blocking activity, particularly targeting N-type calcium channels. [, , ] This action may contribute to its therapeutic effects, as well as some of its potential side effects.
Q3: What are the downstream effects of this compound's interaction with N-type calcium channels?
A3: By blocking N-type calcium channels, this compound inhibits the influx of calcium ions into neurons. [, ] This, in turn, reduces the release of neurotransmitters, including glutamate, which plays a role in excitatory signaling in the brain. []
Q4: How does this compound's action on dopamine receptors contribute to its therapeutic effects in schizophrenia?
A4: While the exact mechanisms underlying schizophrenia are complex and not fully understood, it is believed that an overactive dopamine system plays a role. [, , , ] By blocking D2 receptors, this compound helps to regulate dopamine activity, potentially alleviating symptoms like hallucinations and delusions. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C29H31F2N3O, and its molecular weight is 475.57 g/mol. [, ]
Q6: Is there any available spectroscopic data for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) to assay this compound in dosage forms. [] This technique relies on the compound's specific chemical properties to separate and quantify it.
Q7: What is the typical route of administration for this compound, and why?
A7: this compound is primarily administered intramuscularly as a depot injection. [, , , , , , ] This method allows for a slow and sustained release of the drug, ensuring a more consistent therapeutic effect and improving medication adherence compared to oral administration.
Q8: How long does the effect of a single this compound injection typically last?
A8: The effects of a single this compound injection can last for one to two weeks, contributing to its suitability for long-term maintenance therapy in chronic schizophrenia. [, , , , , ]
Q9: Are there any studies comparing the efficacy of this compound to other antipsychotics?
A9: Several studies have compared this compound to other antipsychotics, both oral and injectable. [, , , , , ] The research suggests that this compound demonstrates comparable efficacy to other commonly used antipsychotics, such as fluphenazine decanoate and chlorpromazine.
Q10: What are the known side effects associated with this compound treatment?
A10: Similar to other typical antipsychotics, this compound can induce extrapyramidal side effects, with akathisia (restlessness) being the most commonly reported. [, , , ] Other possible side effects include tremors, parkinsonism, and dystonia. [, , , , ]
Q11: What precautions should be taken when administering this compound injections?
A12: High doses and volumes of this compound injected at a single site can lead to local reactions, including indurations. [] To minimize this risk, it's crucial to adhere to recommended dosage guidelines and rotate injection sites. []
Q12: Beyond schizophrenia, are there other potential therapeutic applications for this compound being explored?
A13: Emerging research suggests that this compound might have potential in treating conditions beyond schizophrenia, such as: - Alzheimer's Disease: this compound has shown some potential as a BACE1 inhibitor in preclinical studies, which could have implications for Alzheimer's disease treatment. [] - Cancer: Studies have shown this compound's ability to inhibit CDK2 and STAT3, which are involved in cancer cell growth and survival, suggesting potential as an anti-cancer agent, particularly against hepatocellular carcinoma and glioma. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


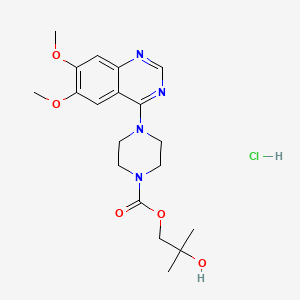
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)
![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)
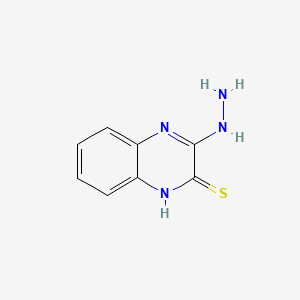
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)
